

Solubility of Ethyl 4-methylvalerate in different organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-methylvalerate

Cat. No.: B153136

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Ethyl 4-Methylvalerate** in Organic Solvents

Introduction: Understanding Ethyl 4-Methylvalerate

Ethyl 4-methylvalerate, also known by synonyms such as Ethyl isocaproate and Ethyl 4-methylpentanoate, is an aliphatic ester with the chemical formula $C_8H_{16}O_2$.^{[1][2]} Recognized for its characteristic strong, fruity aroma reminiscent of apples and pineapples, it is a significant component in the flavor and fragrance industries.^{[3][4][5]} Its applications extend from being a flavoring agent in food products like beverages and candies to a fragrance component in perfumes and cosmetics.^[4] Furthermore, it serves as a valuable intermediate in organic synthesis.^[4]

Given its broad utility, a comprehensive understanding of its solubility in various organic solvents is paramount for researchers, formulation scientists, and chemical engineers. Solubility data is critical for designing extraction and purification processes, formulating stable and effective products, and predicting the behavior of the compound in complex mixtures. This guide provides a detailed examination of the physicochemical principles governing the solubility of **ethyl 4-methylvalerate**, summarizes available solubility data, and presents a robust experimental protocol for its determination.

Chapter 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. **Ethyl 4-methylvalerate** consists of an eight-carbon branched alkyl chain and an

ethyl ester functional group. This structure imparts a predominantly nonpolar character, though the ester group provides a site for polar interactions. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **Ethyl 4-Methylvalerate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆ O ₂	[2]
Molecular Weight	144.21 g/mol	
Appearance	Colorless clear liquid	[5][6]
Boiling Point	159-160 °C (at 760 mm Hg)	[5]
Density	0.868 g/mL at 20 °C	[7]
Flash Point	43 °C (109.4 °F) - closed cup	
Refractive Index	1.406 at 20 °C	[6]
Synonyms	Ethyl isocaproate, Ethyl 4-methylpentanoate	[4]

Chapter 2: Theoretical Frameworks for Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. However, for a quantitative and predictive approach, more sophisticated thermodynamic models are required. These models are essential tools in solvent selection and process design.

Intermolecular Forces and Polarity

The solubility of **ethyl 4-methylvalerate** is dictated by the balance of intermolecular forces between it and the solvent molecules.

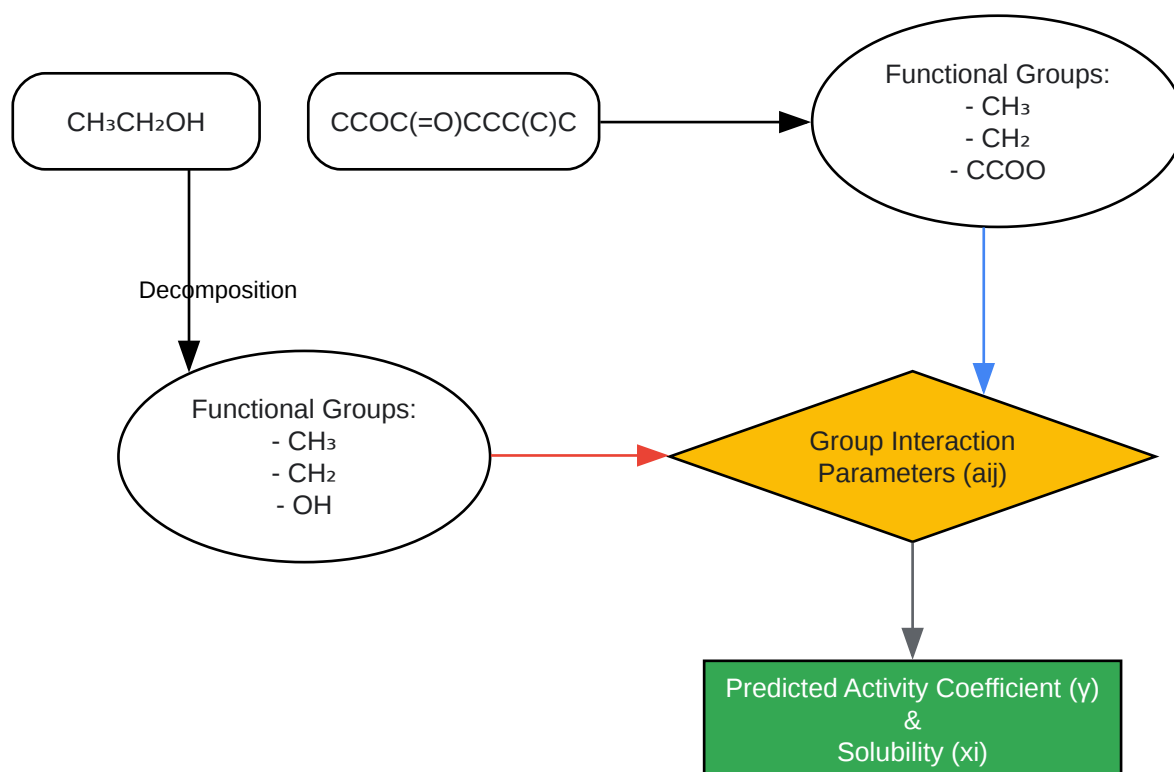
- **Van der Waals Forces:** The dominant forces, arising from the C₈ alkyl chain, favor solubility in nonpolar solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).

- **Dipole-Dipole Interactions:** The ester functional group (C=O) possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and ethers.
- **Hydrogen Bonding:** While **ethyl 4-methylvalerate** cannot act as a hydrogen bond donor, the oxygen atoms of its carbonyl and ether linkages can act as hydrogen bond acceptors.[8] This allows for some degree of solubility in polar protic solvents like alcohols (e.g., ethanol, methanol). However, its large nonpolar alkyl chain limits its solubility in highly polar solvents like water.[6][9]

Thermodynamic Predictive Models: The UNIFAC Approach

For complex mixtures where experimental data is unavailable, group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model offer a powerful predictive tool.[10][11] The UNIFAC method estimates activity coefficients, which are crucial for calculating phase equilibria and solubility, by considering a molecule as a collection of its constituent functional groups.[12][13] The activity coefficient is calculated based on the interactions between these various groups.[11][14] This approach bypasses the need for data on the entire molecule, requiring only parameters for the individual groups and their interactions.[10]

For **ethyl 4-methylvalerate**, the primary UNIFAC groups would be CH₃, CH₂, and the ester group CCOO. The model calculates solubility by predicting how favorably these groups will interact with the functional groups present in a given solvent.



[Click to download full resolution via product page](#)

Caption: UNIFAC model concept for predicting solubility.

Chapter 3: Solubility Profile of Ethyl 4-Methylvalerate

While comprehensive quantitative data across a wide range of organic solvents is not readily available in published literature, a clear qualitative and semi-quantitative profile can be established from various sources.

Qualitative Solubility

- High Solubility / Miscibility: **Ethyl 4-methylvalerate** is generally described as being soluble or miscible with common organic solvents. This includes:
 - Alcohols (e.g., ethanol)[3][6]
 - Ethers (e.g., diethyl ether)[3][15][16]

- Benzene[16][17]
- Propylene Glycol[9][18]
- Fixed Oils[3][18]
- Low Solubility / Immiscibility: The compound exhibits poor solubility in highly polar solvents.
 - Water: Described as slightly soluble to insoluble.[3][6][15][19]
 - Glycerol: Slightly soluble.[16]

Quantitative Solubility Data

Quantitative data is primarily available for its solubility in water, though values vary between sources, likely due to different experimental conditions (e.g., temperature).

Table 2: Quantitative Solubility of **Ethyl 4-Methylvalerate** in Water

Solubility Value	Temperature	Source
356.7 mg/L	25 °C (estimated)	[6]
1.59 g/L	Not Specified (predicted)	[20]
2.00 g/L (for Ethyl isovalerate)	Not Specified	[3][21][22]
1.76 g/L (for Ethyl isovalerate)	20 °C	[15][21]

Note: Ethyl isovalerate (CAS 108-64-5) is a close structural isomer (ethyl 3-methylbutanoate) and is often used interchangeably in flavor/fragrance contexts. Its solubility properties are expected to be very similar to **ethyl 4-methylvalerate**.

The lack of extensive, publicly available quantitative data for various organic solvents underscores the importance of standardized experimental determination for specific applications.

Chapter 4: A Standardized Protocol for Experimental Solubility Determination

For researchers and drug development professionals requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a step-by-step guide to determining the equilibrium solubility of **ethyl 4-methylvalerate** in a given organic solvent.

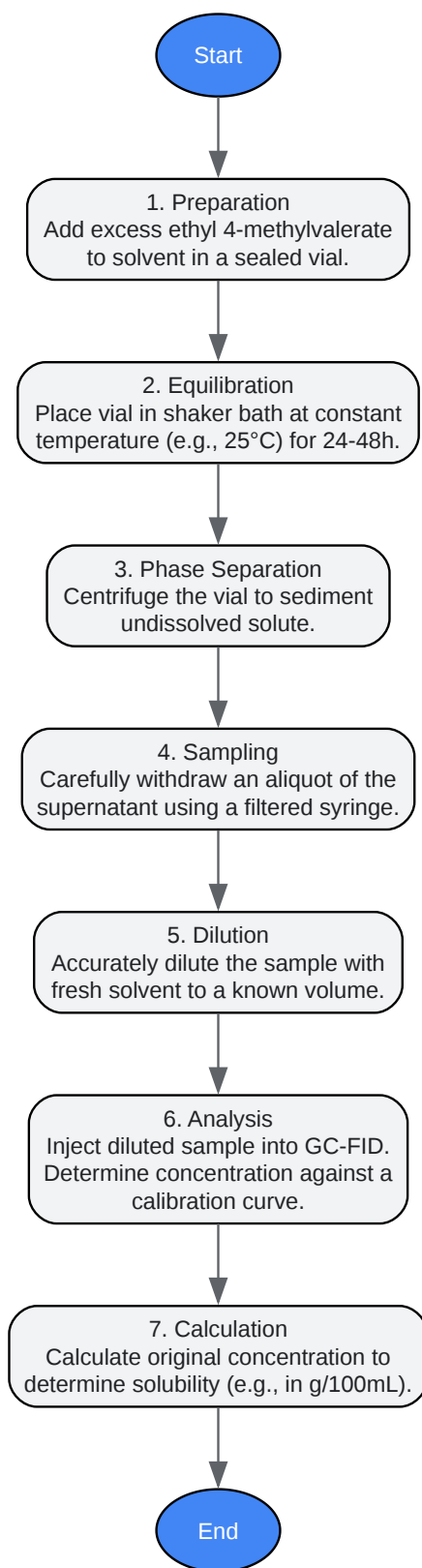
Principle

The method involves creating a saturated solution of the solute (**ethyl 4-methylvalerate**) in the solvent of interest at a constant temperature. By allowing the system to reach thermodynamic equilibrium, the concentration of the solute in the liquid phase represents its solubility under those conditions.

Materials and Equipment

- **Ethyl 4-methylvalerate** ($\geq 97.0\%$ purity)
- Solvent of interest (HPLC grade or equivalent)
- Analytical balance
- Glass vials with PTFE-lined screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringes and syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- Gas Chromatograph with a Flame Ionization Detector (GC-FID) for analysis

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Isothermal Shake-Flask method workflow.

Detailed Step-by-Step Methodology

- Preparation of Solutions:
 - Add an excess amount of **ethyl 4-methylvalerate** to a series of glass vials. The key is to ensure a solid/liquid phase (or a second liquid phase if immiscible) remains after equilibration, confirming saturation.
 - Causality: Using an excess of solute is critical to ensure that the solution achieves saturation, which is the definition of solubility.
 - Add a precise volume or mass of the chosen organic solvent to each vial.
 - Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$).
 - Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.
 - Causality: Constant temperature is vital as solubility is temperature-dependent. Sufficient agitation time ensures the dissolution process has reached a thermodynamic steady state.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for several hours to allow the undissolved solute to settle.
 - For finer suspensions, centrifuge the vials at a moderate speed.
 - Causality: This step is crucial to ensure that only the clear, saturated supernatant is sampled, preventing contamination from undissolved micro-particles which would falsely inflate the solubility measurement.
- Sampling and Dilution:

- Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe.
- Immediately pass the sample through a syringe filter (e.g., 0.22 μm PTFE) into a pre-weighed volumetric flask. The filter material should be chemically compatible with the solvent.
- Causality: Filtering removes any remaining suspended particles. Using a temperature-matched syringe prevents premature precipitation or dissolution due to temperature changes.
- Determine the mass of the transferred sample and dilute it to the flask's mark with fresh solvent. This creates a sample suitable for chromatographic analysis.
- Analysis and Calculation:
 - Prepare a series of calibration standards of **ethyl 4-methylvalerate** in the same solvent.
 - Analyze the diluted samples and calibration standards using GC-FID.
 - Construct a calibration curve of peak area versus concentration.
 - From the calibration curve, determine the concentration of the diluted sample and, by applying the dilution factor, calculate the concentration of the original saturated solution. This value is the solubility.

Conclusion

Ethyl 4-methylvalerate exhibits a solubility profile consistent with its molecular structure: high solubility in a wide range of common organic solvents of low to moderate polarity, and poor solubility in highly polar solvents like water. While precise, quantitative solubility data across a comprehensive matrix of solvents is sparse in the literature, thermodynamic models like UNIFAC provide a robust framework for predicting its behavior. For applications requiring high accuracy, the standardized isothermal shake-flask method detailed in this guide offers a reliable path to generating the necessary experimental data. This understanding is fundamental for the effective application of **ethyl 4-methylvalerate** in research, development, and industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanoic acid, 4-methyl-, ethyl ester [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ETHYL 4-METHYLVALERATE | 25415-67-2 [chemicalbook.com]
- 6. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentcompany.com]
- 7. ethyl 4-methyl valerate | CAS#:25415-67-2 | Chemsrce [chemsrc.com]
- 8. scribd.com [scribd.com]
- 9. ethyl isovalerate, 108-64-5 [thegoodscentcompany.com]
- 10. UNIFAC - Wikipedia [en.wikipedia.org]
- 11. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxigants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]
- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid-liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. chembk.com [chembk.com]
- 17. nbino.com [nbino.com]
- 18. Ethyl isovalerate | C₇H₁₄O₂ | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ETHYL ISOVALERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Showing Compound Ethyl 4-methylpentanoate (FDB009400) - FooDB [foodb.ca]

- 21. Ethyl isovalerate | 108-64-5 [chemicalbook.com]
- 22. Ethyl isovalerate CAS#: 108-64-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Solubility of Ethyl 4-methylvalerate in different organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153136#solubility-of-ethyl-4-methylvalerate-in-different-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com